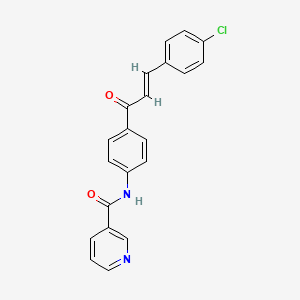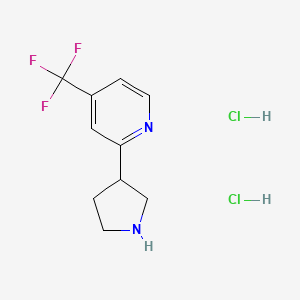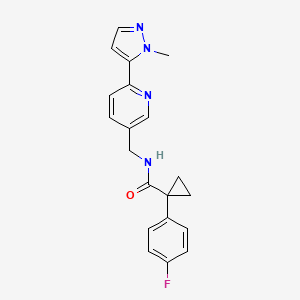![molecular formula C19H21N3O4 B2501009 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-71-5](/img/structure/B2501009.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, protection and deprotection of functional groups, and the use of specific reagents to achieve the desired transformations. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside involved the introduction of azide groups, regioselective oxidative ring opening, and selective protection of hydroxyl groups . Similarly, the synthesis of benzyl 2-acetamido-2-deoxy-3-O-β-D-fucopyranosyl-α-D-galactopyranoside required condensation reactions, cleavage of protecting groups, and deacetylation steps . These methods could potentially be applied to the synthesis of the target compound, with appropriate modifications to accommodate its unique structure.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. The papers provided discuss the confirmation of structures using techniques like 13C-NMR spectroscopy . For the compound , similar analytical techniques would be used to confirm its structure, including NMR, mass spectrometry, and possibly X-ray crystallography, as was done for some of the synthesized compounds in paper .
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the synthesis of novel acetamides with potential bioactivity , and the creation of compounds with antioxidant activity . These reactions involve the formation of amide bonds and the introduction of aromatic and heterocyclic groups, which are also present in the target compound. The reactions and bioactivity studies in these papers could provide insights into the types of chemical reactions and biological assays that might be relevant for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are determined by its molecular structure. While the papers do not directly discuss the properties of the target compound, they do provide data on related compounds. For instance, the antioxidant activity of N-substituted benzyl/phenyl acetamides suggests that the presence of certain functional groups can impart significant biological properties . The target compound's properties would likely be influenced by its benzo[d][1,3]dioxol and pyrazinyl groups, which could affect its solubility and potential for interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antagonist Ligand for A2B Adenosine Receptors : A compound with a similar benzo[d][1,3]dioxol-5-yl structure, MRE 2029-F20, has been identified as a selective antagonist ligand for the A2B adenosine receptors, highlighting its potential in pharmacological research and drug development for targeting these receptors (Baraldi et al., 2004).
Anti-inflammatory Compounds : Research involving peptidic pyrazinones, which share a pyrazin-2-yl moiety, revealed several compounds with significant anti-inflammatory capacity in a murine model, suggesting the relevance of these structures in developing new anti-inflammatory agents (Hernández-Vázquez et al., 2018).
Synthetic Chemistry and Material Science
Synthetic Pathways for Heterocyclic Compounds : Studies on the synthesis of heterocyclic compounds using benzisothiazol-3-yloxy and pyrazin-5-yl acetamides as precursors have revealed novel bioactive molecules with potential applications in materials science and medicinal chemistry, demonstrating the versatility of these chemical structures in synthetic chemistry (Yu et al., 2020).
Antioxidant Activity of Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the development of Co(II) and Cu(II) coordination complexes that exhibit significant antioxidant activity. This underscores the potential of such chemical structures in the creation of antioxidant agents and their relevance in studying oxidative stress-related conditions (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(10-13-1-6-16-17(9-13)25-12-24-16)22-14-2-4-15(5-3-14)26-19-11-20-7-8-21-19/h1,6-9,11,14-15H,2-5,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDFGUGGLRLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)


![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
